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Compound of Interest

Compound Name: DSRM-3716

Cat. No.: B1339040 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of DSRM-3716, a potent SARM1

inhibitor, in chronic neurodegeneration models. This resource offers troubleshooting advice,

frequently asked questions (FAQs), and detailed experimental protocols to help overcome the

limitations of DSRM-3716 in long-term studies.

Frequently Asked Questions (FAQs)
Q1: What is DSRM-3716 and what is its mechanism of action?

A1: DSRM-3716 is a potent, reversible, small-molecule inhibitor of the SARM1 (Sterile Alpha

and Toll/Interleukin Receptor Motif-containing 1) NAD(+) hydrolase. SARM1 is a key mediator

of axonal degeneration, a common pathological feature in many neurodegenerative diseases.

[1][2] Upon activation by cellular stress or injury, SARM1's intrinsic NADase activity leads to a

rapid depletion of NAD+, a vital cellular metabolite. This metabolic crisis triggers a cascade of

events culminating in axonal self-destruction.[2] DSRM-3716 works by directly inhibiting the

NADase function of SARM1, thereby preserving NAD+ levels and protecting axons from

degeneration.[1][2]

Q2: What are the key in vitro effects of DSRM-3716?

A2: In vitro studies have demonstrated that DSRM-3716 effectively protects both mouse dorsal

root ganglia (DRG) neurons and human iPSC-derived motor neurons from axonal degeneration

following injury. It has been shown to decrease the levels of cyclic adenosine diphosphate
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ribose (cADPR), a biomarker of SARM1 activity, and prevent the drop in NAD+ levels in injured

axons.[1] Furthermore, DSRM-3716 can rescue axons from degeneration induced by

mitochondrial toxins like rotenone.[2]

Q3: What is a major limitation of DSRM-3716 for chronic studies?

A3: A significant limitation of DSRM-3716 is its reversible mode of inhibition.[3] This means that

its protective effects on axons are lost when the compound is removed from the culture

medium.[3] This characteristic poses a challenge for its use in chronic neurodegeneration

models where sustained target engagement is crucial for therapeutic efficacy. Researchers

need to consider continuous delivery methods or frequent dosing schedules in long-term in vivo

experiments.

Q4: Are there potential off-target effects to consider?

A4: While DSRM-3716 has shown selectivity for SARM1 over related enzymes like NAMPT

and NMNAT, as with any small molecule inhibitor, off-target effects are a possibility, especially

in the context of chronic administration. It is advisable to perform comprehensive selectivity

profiling against a panel of kinases and other relevant targets to identify potential off-target

liabilities that could confound experimental results or lead to toxicity in long-term studies.
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Issue Encountered Possible Cause(s)
Recommended
Troubleshooting Steps

Lack of efficacy in a chronic in

vivo model despite in vitro

potency.

Poor bioavailability or rapid

clearance: The compound may

not be reaching therapeutic

concentrations in the central

nervous system

(CNS).Reversible inhibition:

The dosing regimen may not

be sufficient to maintain target

engagement over time.

Pharmacokinetic (PK) analysis:

Conduct a PK study to

determine the drug's

absorption, distribution,

metabolism, and excretion

(ADME) profile. Assess brain-

to-plasma concentration

ratios.Optimize dosing

regimen: Increase dosing

frequency or consider

continuous delivery methods

such as osmotic mini-pumps to

ensure sustained exposure.

Observed toxicity in long-term

animal studies.

Off-target effects: The

compound may be interacting

with other proteins, leading to

adverse effects.Vehicle-related

toxicity: The formulation used

for drug delivery may be

causing toxicity.Compound

accumulation: The drug or its

metabolites may be

accumulating to toxic levels

over time.

In vitro off-target screening:

Test the compound against a

broad panel of kinases and

other potential off-

targets.Vehicle control group:

Always include a group of

animals that receives only the

vehicle to rule out its

contribution to

toxicity.Pharmacodynamic

(PD) and toxicology studies:

Conduct dose-escalation

studies to determine the

maximum tolerated dose

(MTD) and monitor for signs of

toxicity.

Variability in experimental

results between animals.

Inconsistent drug

administration: Variations in

the volume or technique of

drug delivery can lead to

differing exposures.Inter-

Standardize administration

techniques: Use calibrated

equipment and ensure

consistent handling and

administration
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animal metabolic differences:

Individual animals may

metabolize the compound at

different rates.

procedures.Increase sample

size: A larger cohort of animals

can help to account for

biological variability.Monitor

biomarkers: Measure a

proximal biomarker of SARM1

activity, such as cADPR, in

tissue samples to confirm

target engagement across

animals.

Difficulty in dissolving DSRM-

3716 for in vivo formulation.

Poor aqueous solubility: The

compound may have limited

solubility in physiological

buffers.

Formulation optimization: Test

different biocompatible

solvents and excipients to

improve solubility. DSRM-3716

is soluble in ethanol and

DMSO. For in vivo use,

consider formulations with co-

solvents like PEG,

cyclodextrins, or lipid-based

carriers. Ensure the final

concentration of organic

solvents is within acceptable

toxicological limits.
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Property Description Reference

Target SARM1 NAD(+) hydrolase

Mechanism of Action Reversible inhibitor [3]

In Vitro IC50
75 nM for SARM1 NAD(+)

hydrolase

Molecular Weight 255.06 g/mol

Formula C9H6IN

Solubility
Soluble to 100 mM in ethanol

and DMSO

In Vitro Efficacy

Protects against axonal

degeneration, reduces cADPR

levels, and preserves NAD+ in

neurons.

[1]

Experimental Protocols
Detailed Methodology: Evaluation of DSRM-3716 in a
Chronic Mouse Model of Amyotrophic Lateral Sclerosis
(ALS) - SOD1G93A
This protocol outlines a hypothetical study to assess the efficacy of DSRM-3716 in the widely

used SOD1G93A mouse model of ALS.

1. Animal Model and Housing:

Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-

Tg(SOD1*G93A)1Gur/J) and their wild-type littermates will be used.

Animals will be housed in a temperature- and humidity-controlled environment with a 12-hour

light/dark cycle and ad libitum access to food and water.

All procedures will be approved by the Institutional Animal Care and Use Committee

(IACUC).
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2. DSRM-3716 Formulation and Administration:

DSRM-3716 will be dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50%

saline). The solution will be prepared fresh daily.

Based on preliminary pharmacokinetic and maximum tolerated dose (MTD) studies, a dose

of 30 mg/kg will be administered via oral gavage twice daily, starting at a pre-symptomatic

age (e.g., 50 days).

3. Experimental Groups:

Group 1: SOD1G93A mice receiving vehicle.

Group 2: SOD1G93A mice receiving DSRM-3716 (30 mg/kg).

Group 3: Wild-type littermates receiving vehicle.

Group 4: Wild-type littermates receiving DSRM-3716 (30 mg/kg).

4. Outcome Measures:

Behavioral Analysis:

Motor Performance: Assessed weekly using a rotarod test and grip strength measurement

starting from 60 days of age.

Disease Onset: Defined as the age at which peak body weight is lost.

Survival: Monitored daily.

Electrophysiology:

At the study endpoint, compound muscle action potentials (CMAPs) will be recorded from

the gastrocnemius muscle to assess motor unit function.

Histology and Immunohistochemistry:

At the study endpoint, spinal cord and sciatic nerve tissues will be collected.
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Spinal cord sections will be stained with Nissl to quantify motor neuron loss.

Sciatic nerve sections will be stained for neurofilament and myelin to assess axonal

integrity.

Biomarker Analysis:

Levels of cADPR and NAD+ will be measured in spinal cord tissue lysates to confirm

target engagement.

Plasma levels of neurofilament light chain (NfL), a marker of axonal damage, will be

quantified at multiple time points.

5. Statistical Analysis:

Data will be analyzed using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test for

survival). A p-value of <0.05 will be considered statistically significant.
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Experimental Workflow for Chronic In Vivo Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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